Comprehensive Solubility Profile and Solvation Thermodynamics of 3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione in Organic Solvents
Comprehensive Solubility Profile and Solvation Thermodynamics of 3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione in Organic Solvents
Executive Summary
3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione (CAS: 180793-18-4) is a highly specialized hydantoin derivative utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. For drug development professionals and chemical engineers, understanding its solubility profile in organic solvents is not merely a matter of physical chemistry—it is the foundational blueprint for optimizing reaction kinetics, designing scalable crystallization processes, and ensuring high-yield product separations. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, predictive solubility matrices, and standardized experimental protocols for thermodynamic validation.
Structural Determinants of Solvation
The solubility of any solute is dictated by the thermodynamic interplay between its solid-state crystal lattice energy and dynamic solute-solvent interactions. For 3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione, its unique molecular architecture dictates a specific solvation profile:
-
The Hydantoin Core (Imidazolidine-2,4-dione): The core provides a rigid, planar domain. The N1 position remains unsubstituted, offering a strong hydrogen-bond donor (HBD) site. Simultaneously, the carbonyl groups at the C2 and C4 positions act as potent hydrogen-bond acceptors (HBA).
-
5,5-Dimethyl Substitution: The gem-dimethyl groups at the C5 position disrupt the dense intermolecular hydrogen-bonding networks that would otherwise tightly pack the crystal lattice. This steric hindrance lowers the melting point and generally enhances solubility in organic media compared to unsubstituted hydantoins[2].
-
N3-(3-Chloropropyl) Chain: The addition of the chloropropyl group at the N3 position is the primary driver of the molecule's solvent affinity. This aliphatic chain significantly increases the lipophilicity (logP) of the molecule. The terminal chlorine atom introduces dipole-dipole interaction capabilities and potential halogen bonding with specific solvents. This structural modification drastically reduces aqueous solubility while exponentially increasing solubility in halogenated and moderately polar aprotic solvents[3].
Solvation interaction network of the hydantoin derivative with various solvent classes.
Predictive and Empirical Solubility Profile in Organic Solvents
Because explicit quantitative solubility data for CAS 180793-18-4 is often proprietary to specific synthetic routes, researchers must rely on predictive profiling. By leveraging thermodynamic data from structurally analogous compounds—such as the parent 5,5-dimethylhydantoin (DMH)[2] and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[3]—we can construct a highly reliable solubility matrix.
The table below outlines the expected solubility behavior across different solvent classes at standard ambient temperature (298.15 K):
| Solvent Class | Representative Solvents | Predicted Solubility Range (mg/mL at 25°C) | Primary Solvation Mechanism |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | > 150 (High) | Strong dipole-dipole interactions and halogen bonding with the N3-chloropropyl chain[3]. |
| Polar Aprotic (Ketones/Ethers) | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | 50 - 150 (Moderate to High) | Hydrogen bond acceptance from the N1-H donor; favorable dielectric constants[4]. |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | 20 - 80 (Moderate) | Hydrogen bonding with C2/C4 carbonyls. Solubility decreases as the alcohol chain length increases[2]. |
| Aromatic Hydrocarbons | Toluene, Benzene | 5 - 20 (Low to Moderate) | Weak dispersion forces interacting with the 5,5-dimethyl groups[4]. |
| Aqueous | Water | < 1 (Very Low) | The highly lipophilic 3-chloropropyl chain overwhelmingly rejects aqueous solvation[3]. |
Standardized Experimental Protocol: Static Gravimetric Method
To determine the exact solid-liquid equilibrium (SLE) of 3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione for process scale-up, the static gravimetric method is the industry gold standard[5][6]. This method is chosen over dynamic HPLC methods because it provides a self-validating thermodynamic system: the point of constant mass directly correlates to absolute saturation, eliminating calibration curve errors and matrix effects.
Step-by-step workflow for the static gravimetric determination of solid-liquid equilibrium.
Step-by-Step Methodology
-
Solvent & Solute Charging: Add an excess amount of the hydantoin derivative to 30 mL of the target organic solvent in a 50 mL jacketed glass vessel equipped with a magnetic stirrer and a condenser to prevent solvent volatility[6].
-
Thermostatic Equilibration: Maintain the system at a constant temperature (e.g., 298.15 K) using a thermostatic water bath (accuracy ±0.05 K). Stir the suspension continuously for at least 2 hours.
-
Causality: Two hours is the empirically validated kinetic threshold required to overcome the dissolution barrier and establish a true solid-liquid thermodynamic equilibrium for heavily substituted hydantoins[7].
-
-
Isothermal Settling: Cease stirring and allow the suspension to settle isothermally for 1 to 2 hours. This ensures that all undissolved micro-crystals precipitate, leaving a perfectly clear saturated supernatant[7].
-
Sampling & Initial Weighing: Quickly extract a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed syringe equipped with a 0.22 μm PTFE filter. Transfer the aliquot into a pre-weighed glass Petri dish ( m0 ) and record the total mass ( m1 ).
-
Evaporation & Drying (Self-Validation): Place the Petri dish in a vacuum oven at a temperature safely below the melting point of the solute to evaporate the solvent. Dry the residue to a constant weight ( m2 ).
-
Self-Validating Step: The drying process must be repeated in 2-hour intervals until the mass difference between successive weighings is less than 0.0005 g. This guarantees complete solvent removal[5].
-
-
Calculation: The mole fraction solubility ( x1 ) is calculated using the masses of the solute ( m2−m0 ) and the solvent ( m1−m2 ), factoring in their respective molecular weights[8].
Thermodynamic Modeling of Solvation
To validate the experimental gravimetric data and predict solubility across a broader temperature gradient, the data must be mathematically correlated. The Modified Apelblat Equation is the most robust semi-empirical model for evaluating the solubility of polar and non-polar hydantoin solutions[2].
The equation is expressed as:
lnx=A+TB+ClnT
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature (K).
-
A,B, and C are empirical model parameters derived from experimental data via non-linear regression[8].
Mechanistic Causality of the Model: The parameter A reflects the non-ideal behavior of the solution and the activity coefficient variations. Parameter B is directly related to the enthalpy of solution ( ΔHsol ), indicating whether the dissolution process is endothermic or exothermic. Parameter C represents the temperature dependence of the enthalpy of fusion[9]. A high correlation coefficient ( R2>0.99 ) and a low Root Mean Square Deviation (RMSD) in this model confirm the thermodynamic integrity of the gravimetric data, ensuring the protocol was executed flawlessly[10].
References
-
NextSDS. "3-(3-chloropropyl)-5,5-dimethylimidazolidine-2,4-dione - Chemical Substance Information". NextSDS Chemical Database. Available at:[Link]
-
ACS Publications. "Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K". Journal of Chemical & Engineering Data. Available at: [Link]
-
Biointerface Research in Applied Chemistry. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review". Biointerface Research. Available at: [Link]
-
MDPI Processes. "Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process". MDPI. Available at:[Link]
-
ACS Publications. "Solubility Measurement, Data Correlation, and Solvent Effect of 4-Methoxycinnamic Acid in Pure Solvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K". Journal of Chemical & Engineering Data. Available at:[Link]
-
NIH / PMC. "Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP". National Institutes of Health. Available at:[Link]
-
ACS Publications. "Measurement and Correlation of the Solubility of iso-Ethylvanillin in Different Organic Solvents from T = 283.15 to 323.15 K". Journal of Chemical & Engineering Data. Available at:[Link]
-
KoreaScience. "Evaluation and Comparison of the Solubility Models for Solute in Monosolvents". KoreaScience. Available at:[Link]
-
DOI / Supporting Information. "Solubility and Hansen Solubility Parameters of L-Glutamic Acid 5-Methyl Ester in Twelve Organic Solvents from 283.15 to 323.15 K". DOI.org. Available at: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
